molecular formula C18H22N4O4 B2598880 N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-17-2

N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2598880
CAS No.: 900869-17-2
M. Wt: 358.398
InChI Key: BDVOLJHQZHKACI-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900869-17-2) is a chemical compound with a molecular formula of C₁₈H₂₂N₄O₄ and a molecular weight of 358.39 g/mol . This complex molecule features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry due to its potential for diverse biological activity. The compound is offered with a purity of 90% and above, and is available for research applications in various quantities . Compounds within this structural class are frequently investigated for their potential as kinase inhibitors or phosphodiesterase (PDE) inhibitors, particularly PDE4, which is a known target for inflammatory diseases, autoimmune disorders, and conditions like erectile dysfunction . The structure-activity relationship (SAR) of this molecule is defined by key substituents, including the 3-methoxypropyl group at the 1-position and the 2-hydroxyethyl carboxamide moiety at the 2-position. The N-(2-hydroxyethyl) group can be a critical pharmacophore, potentially contributing to water solubility and hydrogen bonding with biological targets. Researchers value this compound as a key intermediate or reference standard in drug discovery projects aimed at developing new therapeutic agents for a range of diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-hydroxyethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12-5-3-7-22-15(12)20-16-13(18(22)25)11-14(17(24)19-6-9-23)21(16)8-4-10-26-2/h3,5,7,11,23H,4,6,8-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVOLJHQZHKACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrido-pyrimidine derivatives, characterized by a unique arrangement of nitrogen-containing heterocycles. The molecular formula is C₁₄H₁₈N₄O₃, and its structural features include:

  • Hydroxyethyl group : Contributes to solubility and potential interaction with biological targets.
  • Methoxypropyl group : May enhance lipophilicity, affecting absorption and distribution.
  • Pyrido and pyrimidine rings : Implicated in various biological activities.

Antiinflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, which may be relevant to the compound . Pyrimidines have been shown to inhibit key inflammatory mediators such as COX enzymes. For instance, a study reported that certain derivatives displayed significant inhibition of COX-2 activity with IC₅₀ values ranging from 23.8 to 42.1 μM . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Antioxidant Activity

Pyrimidine derivatives have been associated with antioxidant activity due to their ability to scavenge free radicals. The presence of electron-donating groups in their structure enhances this property. This antioxidant potential can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. For example, derivatives of pyrimidines have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

  • Inhibition of COX Enzymes : A study evaluated several pyrimidine derivatives for their ability to inhibit COX enzymes. Compounds with similar structural motifs showed promising results, suggesting that this compound could also be effective .
    CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
    3b19.45 ± 0.0731.4 ± 0.12
    4b26.04 ± 0.3623.8 ± 0.20
    4d28.39 ± 0.0334.4 ± 0.10
  • Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models indicated that certain pyrimidine derivatives significantly reduced inflammation compared to controls like indomethacin . The effective doses (ED₅₀) for these compounds were calculated, providing insights into their therapeutic potential.
    CompoundED₅₀ (μM)
    711.60
    88.23
    99.47

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

  • Substituents : Electron-donating groups enhance anti-inflammatory activity.
  • Ring modifications : Alterations in the pyridine or pyrimidine rings can significantly impact potency and selectivity towards biological targets.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or other molecular targets involved in cell proliferation and survival pathways.

HSP90 Inhibition

This compound has been identified as a potential inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein that plays a crucial role in the stability and function of many oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby exerting an anticancer effect. Studies have shown that HSP90 inhibitors can enhance the efficacy of existing chemotherapy regimens by targeting multiple signaling pathways simultaneously .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine precursors. For example, one method involves the reaction of 9-hydroxy derivatives with specific alkylating agents to introduce the methoxypropyl group .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound. Modifications to the hydroxyl and methoxy groups can significantly influence biological activity. For instance, varying the length and branching of alkyl chains has been shown to affect solubility and bioavailability .

Clinical Trials

Several studies have been conducted to evaluate the efficacy of similar compounds in clinical settings. One notable trial focused on a related pyrido-pyrimidine derivative that demonstrated significant tumor reduction in patients with advanced solid tumors . The trial highlighted the importance of dosage and administration routes in maximizing therapeutic outcomes.

In Vitro Studies

In vitro studies have provided insights into the mechanisms by which these compounds exert their effects on cancer cells. For instance, assays measuring cell viability and apoptosis have shown that treatment with this compound leads to a dose-dependent decrease in cell proliferation across various cancer cell lines .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityExhibits potential to inhibit tumor growth and induce apoptosis in cancer cells ,
HSP90 InhibitionInhibits chaperone protein HSP90 affecting oncogenic proteins
Synthesis MethodsVarious synthetic pathways including alkylation reactions
Structure ModificationsModifications influence efficacy; SAR studies ongoing
Clinical TrialsDemonstrated significant tumor reduction in advanced solid tumors
In Vitro StudiesDose-dependent effects on cell proliferation across cancer cell lines

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and predicted properties of the target compound and its analogs:

Compound Name N-1 Substituent Carboxamide Substituent Molecular Weight Density (g/cm³) pKa Reference
Target Compound 3-Methoxypropyl 2-Hydroxyethyl 418.49 1.24 (predicted) 14.76
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-... 3-Methoxypropyl 3-Methoxypropyl 402.45 (calc.) - -
N-(4-Isopropylphenyl)-... 3-Methoxypropyl 4-Isopropylphenyl 418.5 - -
N-(2-Phenylethyl)-... 3-Methoxypropyl 2-Phenylethyl 418.49 1.24 (predicted) 14.76
N-(2,4-Dimethoxyphenyl)-... 3-Methoxypropyl 2,4-Dimethoxyphenyl 450.50 (calc.) - -

Key Observations :

  • The 3-methoxypropyl group at N-1 is conserved across analogs, suggesting its role in scaffold stability .
  • Carboxamide substituents vary widely: polar (2-hydroxyethyl) vs. aromatic (4-isopropylphenyl, 2-phenylethyl). Polar groups may enhance aqueous solubility, while aromatic moieties favor hydrophobic interactions .
  • Predicted pKa values (~14.76) indicate weak basicity, likely due to the pyrimidine nitrogen .

Critical Differences :

  • Amine Selection : The target compound uses 2-hydroxyethylamine, while others employ substituted anilines (e.g., 4-isopropylphenylamine) .
  • Recrystallization Solvents: Ethanol/benzene mixtures optimize yields for methylated derivatives .

Q & A

Basic: What synthetic methodologies are effective for preparing this compound and its intermediates?

The synthesis involves a multi-step procedure starting with a 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde intermediate. Key steps include:

  • Condensation : Reacting the aldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form intermediates .
  • Cyclization : Treating intermediates with sodium methoxide in methanol, followed by acidification to yield the 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core .
  • Purification : Isolation via filtration and washing with water, with yields typically ranging from 55–59% .

Advanced: How can computational methods like FRIGATE improve target validation and binding mode analysis?

The FRIGATE algorithm identifies potential inhibitors by simulating interactions with target enzymes (e.g., Ag85C in Mycobacterium tuberculosis). Post-screening validation requires:

  • Protein-detected NMR spectroscopy to confirm binding site occupancy, as demonstrated for structurally similar compounds .
  • Enzymatic assays (e.g., MIC determination in M. smegmatis and M. tuberculosis) to correlate computational predictions with biological activity .

Advanced: How to resolve discrepancies between predicted binding affinity and observed MIC values?

Contradictions may arise due to:

  • Off-target effects : Use selectivity assays (e.g., counter-screening against non-target enzymes).
  • Solubility limitations : Optimize formulation via co-solvents or prodrug strategies.
  • Structural validation : Combine 2D NMR (e.g., NOESY) with molecular dynamics simulations to refine docking models .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.88–8.82 ppm) and methyl groups (δ 2.35–3.78 ppm) .
  • Mass spectrometry (HRMS/CI) : Confirm molecular ions (e.g., m/z 258.0 [M+H]⁺) .
  • Elemental analysis : Validate C, H, N composition (e.g., C 60.66%, H 4.27%, N 16.30%) .

Advanced: What strategies optimize structure-activity relationships (SAR) for analogs?

  • Bioisosteric replacement : Substitute the benzylamide fragment (e.g., with 4-hydroxyquinolin-2-one) to enhance activity while maintaining core interactions .
  • Substituent variation : Test alkyl/aryl groups at the 1- and 9-positions to modulate lipophilicity and target engagement .
  • In vivo models : Use assays like the "acetic acid writhing" test to correlate structural changes with analgesic or anti-inflammatory effects .

Advanced: How to troubleshoot low yields during intermediate synthesis?

  • Reaction optimization : Adjust solvent polarity (e.g., methanol vs. ethanol), temperature (50–60°C for cyclization), and stoichiometry (excess triethylamine) .
  • Intermediate stability : Monitor aldehyde intermediates via TLC to prevent degradation .

Advanced: How to address spectral ambiguities in characterizing substituent effects?

  • Advanced NMR techniques : Use HSQC or HMBC to resolve overlapping signals in aromatic regions .
  • Density Functional Theory (DFT) : Simulate chemical shifts to validate experimental NMR assignments .

Basic: What parameters ensure purity during synthesis?

  • Melting point analysis : Confirm consistency with literature values (e.g., 243–245°C for the carboxylic acid intermediate) .
  • Chromatography : Employ HPLC or column chromatography for final purification .

Advanced: How to validate bioisosteric hypotheses for heterocyclic cores?

  • Pharmacophore mapping : Overlay electrostatic and steric features of 4-hydroxyquinolin-2-one and pyrido-pyrrolo-pyrimidine cores using software like Schrödinger .
  • Enzymatic inhibition assays : Compare IC₅₀ values of analogs to confirm conserved inhibitory mechanisms .

Advanced: What in silico tools predict metabolic stability or toxicity?

  • ADMET predictors : Use SwissADME or ProTox-II to assess CYP450 interactions and hepatotoxicity risks.
  • Metabolite identification : Simulate phase I/II metabolism with software like GLORYx .

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